molecular formula C18H18O B1592570 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene CAS No. 39969-26-1

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Cat. No.: B1592570
CAS No.: 39969-26-1
M. Wt: 250.3 g/mol
InChI Key: NPCKVHHCQBJJIS-UHFFFAOYSA-N
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Description

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is an organic compound with the molecular formula C18H18O It is a derivative of benzene, featuring a methoxy group and a propylphenyl ethynyl group

Scientific Research Applications

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene has several applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statement is H302 . The precautionary statements are P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of 4-bromoanisole with 4-propylphenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in organic synthesis for producing such compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

  • 1-Methoxy-4-((4-methoxyphenyl)ethynyl)benzene
  • 1-Methoxy-4-((4-pentylphenyl)ethynyl)benzene
  • 1-Ethyl-4-((4-methoxyphenyl)ethynyl)benzene

Uniqueness: 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

1-methoxy-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19-2)14-12-17/h5-8,11-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCKVHHCQBJJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628850
Record name 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39969-26-1
Record name 1-[2-(4-Methoxyphenyl)ethynyl]-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39969-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-[2-(4-methoxyphenyl)ethynyl]-4-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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